molecular formula C8H8BrClOS B6199612 5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene CAS No. 2091625-04-4

5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene

Cat. No.: B6199612
CAS No.: 2091625-04-4
M. Wt: 267.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene” is a complex organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula of C6H6 . The compound has bromine, chlorine, methoxy, and methylsulfanyl functional groups attached to the benzene ring .


Synthesis Analysis

The synthesis of benzene derivatives typically involves electrophilic aromatic substitution . The general mechanism involves two steps:

  • The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
  • A proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” would be based on the benzene ring, with the various functional groups attached at the 1, 2, 3, and 5 positions . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Benzene and its derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Some predicted properties include a boiling point of 286.2±40.0 °C and a density of 1.60±0.1 g/cm3 at 20 °C .

Mechanism of Action

The mechanism of action of “5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene” would depend on its intended use. For example, if it is used as an intermediate in the synthesis of other compounds, its mechanism of action would be based on its reactivity and the specific reactions it undergoes .

Safety and Hazards

The safety and hazards associated with “5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene” would depend on its physical and chemical properties, as well as how it is handled and used. Detailed safety information should be available in the compound’s Material Safety Data Sheet .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene involves the introduction of a bromine atom, a chlorine atom, a methoxy group, and a methylsulfanyl group onto a benzene ring.", "Starting Materials": [ "Benzene", "Bromine", "Chlorine", "Methanol", "Sodium methoxide", "Methyl mercaptan", "Sodium hydride", "Dimethyl sulfoxide" ], "Reaction": [ "Bromination of benzene using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1-bromo-2-methylsulfanylbenzene", "Chlorination of 1-bromo-2-methylsulfanylbenzene using chlorine in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromo-1-chloro-2-methylsulfanylbenzene", "Methylation of 5-bromo-1-chloro-2-methylsulfanylbenzene using sodium methoxide and methanol to yield 5-bromo-1-chloro-2-methoxy-3-methylsulfanylbenzene", "Thiolation of 5-bromo-1-chloro-2-methoxy-3-methylsulfanylbenzene using methyl mercaptan and sodium hydride in the presence of a solvent such as dimethyl sulfoxide to yield 5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene" ] }

CAS No.

2091625-04-4

Molecular Formula

C8H8BrClOS

Molecular Weight

267.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.